

Heptacontane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heptacontane*

Cat. No.: *B3057163*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptacontane (C₇₀H₁₄₂) is a long-chain saturated hydrocarbon belonging to the alkane series. As a high-molecular-weight paraffin, its physical and chemical properties are of significant interest in various fields, including materials science, lubrication technology, and as a reference standard in analytical chemistry. This technical guide provides an in-depth overview of the core chemical and physical properties of **heptacontane**, complete with detailed experimental protocols for their determination and characterization.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **heptacontane** are summarized in the tables below. These properties are crucial for understanding its behavior in different environments and for its application in scientific research and industrial processes.

General Properties

Property	Value	Reference
Chemical Formula	C ₇₀ H ₁₄₂	[1] [2] [3] [4]
IUPAC Name	Heptacontane	[4]
CAS Number	7719-93-9	[1] [2] [3] [4]
Molecular Weight	983.88 g/mol	[1] [2] [3]
Appearance	Colorless, odorless solid; waxy consistency at room temperature.	[5]

Physical Properties

Property	Value	Reference
Melting Point	105.55 °C (estimate)	[6]
Boiling Point	653.3 °C at 760 mmHg	[5]
Density	0.83 g/cm ³	[5]
Refractive Index	1.463	[5]
Vapor Pressure	3.18E-16 mmHg at 25 °C	[5]
Flash Point	698 °C	[5]
Solubility	Insoluble in water; soluble in nonpolar organic solvents.	[5]

Experimental Protocols

Detailed methodologies for the determination of the key physical and chemical properties of **heptacontane** are outlined below. These protocols are based on standard laboratory practices for long-chain alkanes.

Determination of Melting Point

The melting point of **heptacontane** can be determined using the capillary tube method with a high-temperature melting point apparatus.

Methodology:

- Sample Preparation: A small amount of finely powdered **heptacontane** is introduced into a capillary tube, which is sealed at one end. The tube is then gently tapped to pack the sample at the bottom.
- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. A sharp melting range (typically within 1 °C) is indicative of a pure compound.

Determination of Boiling Point

Due to its very high boiling point, the determination of **heptacontane**'s boiling point requires specialized equipment, such as a distillation apparatus designed for high-boiling substances under controlled pressure.

Methodology:

- Apparatus: A micro-distillation apparatus equipped with a high-temperature thermometer and a vacuum connection is used.
- Procedure: A small sample of **heptacontane** is placed in the distillation flask with a boiling chip. The apparatus is sealed, and a vacuum is applied to reduce the boiling point to a more manageable temperature.
- Heating: The flask is heated gently in a suitable heating mantle.

- **Measurement:** The temperature is recorded when the liquid boils and a steady stream of condensate is observed on the thermometer bulb. The observed boiling point is then corrected to standard atmospheric pressure using a nomograph.

Determination of Density

The density of solid **heptacontane** can be determined by the flotation method or by using a pycnometer with a suitable non-solvent.

Methodology (Pycnometer):

- **Mass of Empty Pycnometer:** A clean and dry pycnometer is weighed accurately.
- **Mass of Pycnometer with Sample:** A known mass of **heptacontane** is added to the pycnometer, and the total mass is recorded.
- **Mass of Pycnometer with Sample and Liquid:** The pycnometer is filled with a liquid of known density in which **heptacontane** is insoluble (e.g., a specific alcohol or water with a surfactant). Care is taken to remove any air bubbles. The total mass is then measured.
- **Mass of Pycnometer with Liquid:** The pycnometer is emptied, cleaned, and filled with the same liquid, and its mass is recorded.
- **Calculation:** The volume of the **heptacontane** sample is calculated from the masses recorded, and the density is determined by dividing the mass of the sample by its volume.

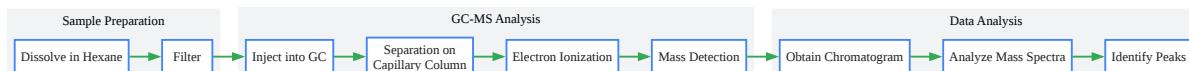
Determination of Solubility

The solubility of **heptacontane** in various organic solvents can be determined by the isothermal saturation method.

Methodology:

- **Saturation:** An excess amount of **heptacontane** is added to a known volume of the solvent in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature for an extended period to ensure saturation.

- Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
- Quantification: A known volume of the saturated solution is carefully evaporated to dryness, and the mass of the dissolved **heptacontane** is determined. The solubility is then expressed as grams of solute per 100 grams of solvent.


Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of **heptacontane**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of **heptacontane** and to identify any impurities.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for GC-MS analysis of **heptacontane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

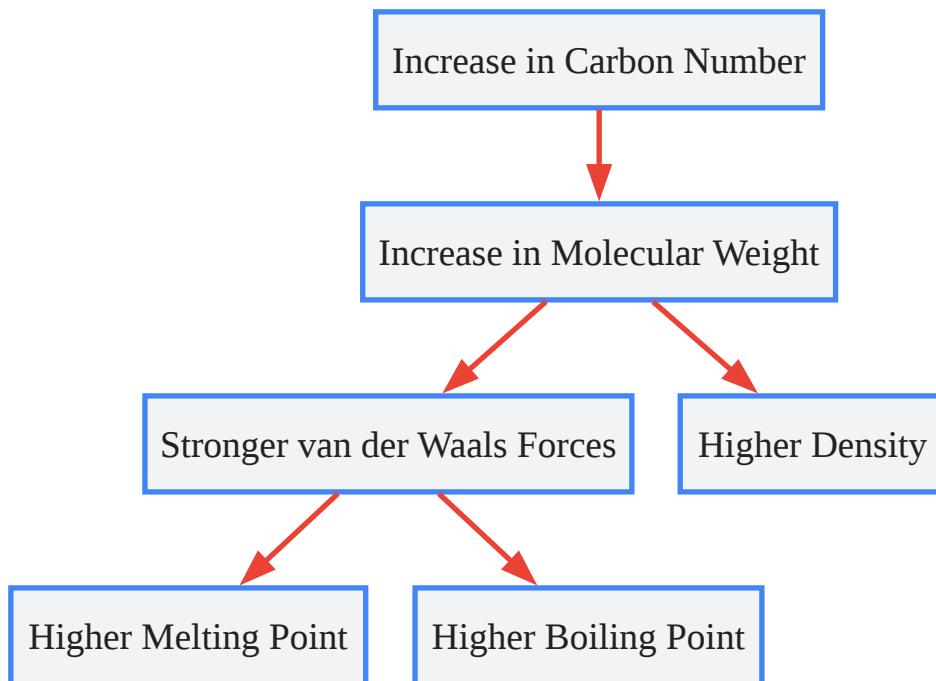
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the **heptacontane** molecule. For a straight-chain alkane like **heptacontane**, the spectra will be complex due to the overlapping signals of the numerous methylene (-CH₂-) groups.

Expected Spectral Features:

- ¹H NMR: A triplet corresponding to the terminal methyl (-CH₃) protons and a large, complex multiplet for the methylene protons.

- ^{13}C NMR: Distinct signals for the terminal methyl carbons and a series of closely spaced signals for the non-equivalent methylene carbons.

Infrared (IR) Spectroscopy


IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For an alkane, the spectrum is characterized by C-H stretching and bending vibrations.

Expected IR Absorption Bands:

Wavenumber (cm^{-1})	Vibration
2850-2960	C-H stretch
1450-1470	C-H bend (methylene)
1370-1380	C-H bend (methyl)

Logical Relationships of Alkane Physical Properties

The physical properties of n-alkanes are strongly correlated with their molecular weight, which is directly related to the number of carbon atoms in the chain.

[Click to download full resolution via product page](#)

Caption: Relationship between carbon number and physical properties of n-alkanes.

Conclusion

This technical guide has provided a detailed overview of the key chemical and physical properties of **heptacontane**. The summarized data and experimental protocols offer a valuable resource for researchers, scientists, and professionals in drug development who may work with or encounter this long-chain alkane. The provided visualizations of experimental workflows and property relationships further aid in the understanding of this compound's characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Analysis of Long-Chain Hydrocarbons | Markes International [markes.com]
- 3. Heptane [webbook.nist.gov]
- 4. Heptacontane | C70H142 | CID 522648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Heptadecane [webbook.nist.gov]
- 6. [PDF] Solubility and molecular state of C60 and C70 in solvents and solvent mixtures | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Heptacontane: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3057163#heptacontane-chemical-and-physical-properties\]](https://www.benchchem.com/product/b3057163#heptacontane-chemical-and-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com